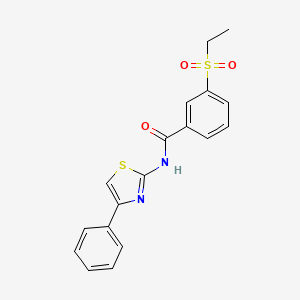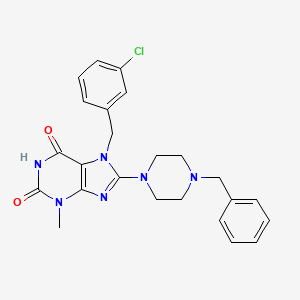
8-(4-benzylpiperazin-1-yl)-7-(3-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(4-benzylpiperazin-1-yl)-7-(3-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H25ClN6O2 and its molecular weight is 464.95. The purity is usually 95%.
BenchChem offers high-quality 8-(4-benzylpiperazin-1-yl)-7-(3-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-benzylpiperazin-1-yl)-7-(3-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Receptor Affinity and Pharmacological Evaluation
A study focused on a group of arylpiperazine derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, including compounds structurally related to "8-(4-benzylpiperazin-1-yl)-7-(3-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione". These compounds were evaluated for their affinity towards 5-HT1A, 5-HT2A, and 5-HT7 receptors. Selected derivatives displayed antidepressant-like effects in forced swim tests (FST) and anxiolytic-like activity in four-plate tests (FPT) in mice, suggesting their potential as psychotropic agents with antidepressant and anxiolytic properties (Chłoń-Rzepa et al., 2013).
Analgesic Activity
Another study investigated the analgesic properties of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, which share a similar purine dione structure. These compounds demonstrated significant analgesic activity in vivo, with some derivatives showing stronger effects than acetylsalicylic acid in writhing and formalin tests. This indicates their potential as new analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Dopamine and Serotonin Receptor Affinity
Further research on N-(4-arylpiperazinoalkyl)acetamide derivatives of 1,3- and 3,7-dimethyl-1H-purine-2,6(3H,7H)-diones explored their affinity for serotonin 5-HT6, 5-HT7, and dopamine D2 receptors. Certain compounds were identified as potent dual 5-HT6/D2 receptors ligands, highlighting their potential for developing new therapeutics targeting these receptors (Żmudzki et al., 2015).
Molecular Docking and Chemical Reactivity Studies
Molecular docking and chemical reactivity studies on structurally related compounds provided insights into their interaction mechanisms with various biological targets, suggesting applications in treating cardiovascular and cerebrovascular diseases. Theoretical calculations and molecular docking revealed potential therapeutic uses based on their chemical structure and reactivity (Ranjith et al., 2022).
properties
IUPAC Name |
8-(4-benzylpiperazin-1-yl)-7-[(3-chlorophenyl)methyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN6O2/c1-28-21-20(22(32)27-24(28)33)31(16-18-8-5-9-19(25)14-18)23(26-21)30-12-10-29(11-13-30)15-17-6-3-2-4-7-17/h2-9,14H,10-13,15-16H2,1H3,(H,27,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAFMIMENASGHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CC5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-benzylpiperazin-1-yl)-7-(3-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2924878.png)
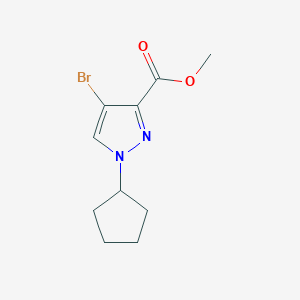

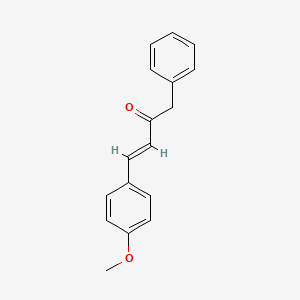
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(p-tolylthio)propanamide hydrochloride](/img/structure/B2924884.png)
![2-{[6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2924885.png)
![4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid](/img/structure/B2924886.png)
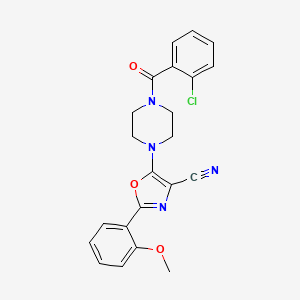

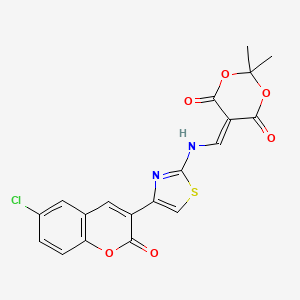
![4-[(3-Phenyl-1,2-oxazol-5-yl)methyl]-1-quinazolin-4-ylpiperidin-4-ol](/img/structure/B2924892.png)
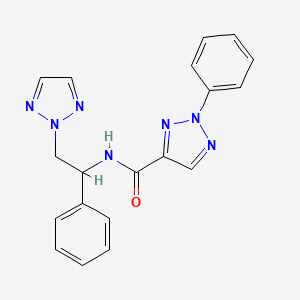
![3-(6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-(trifluoromethyl)benzyl)propanamide](/img/structure/B2924897.png)
